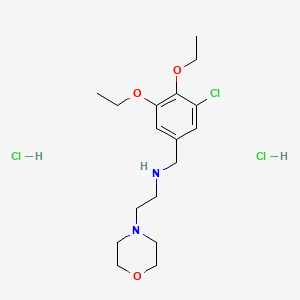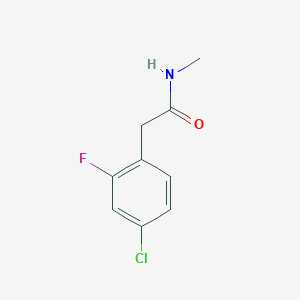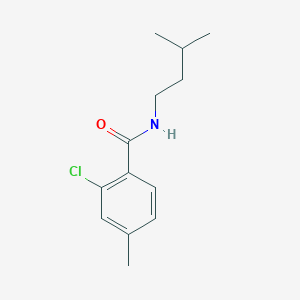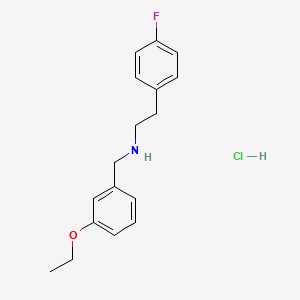
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in the seeds of the Syrian rue plant (Peganum harmala). The compound has been used for centuries in traditional medicine practices, particularly in the Middle East and North Africa. Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Applications De Recherche Scientifique
Harmine hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have a number of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Harmine hydrochloride has been studied for its potential use in the treatment of a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
Harmine hydrochloride acts as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, resulting in a number of pharmacological effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from oxidative stress and inflammation. Harmine hydrochloride has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine hydrochloride has a number of advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride has been well-studied and has a known mechanism of action, making it a useful tool for investigating the effects of MAO-A inhibition. However, there are also limitations to the use of this compound hydrochloride in lab experiments. The compound has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels. Additionally, this compound hydrochloride has been shown to have off-target effects on other enzymes, which may complicate interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride hydrochloride. One area of interest is the potential use of this compound hydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the pharmacological effects of this compound hydrochloride and its potential therapeutic applications.
Méthodes De Synthèse
Harmine hydrochloride can be synthesized through a number of methods, including extraction from the seeds of the Peganum harmala plant or through chemical synthesis. The most common method of synthesis involves the reaction of N-(3-chloro-4,5-diethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride with hydrochloric acid, resulting in the formation of this compound hydrochloride.
Propriétés
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.2ClH/c1-3-22-16-12-14(11-15(18)17(16)23-4-2)13-19-5-6-20-7-9-21-10-8-20;;/h11-12,19H,3-10,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODYCZBQZNNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-1'-[(2-methylpyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5418760.png)


![6-methyl-2-oxo-5-{[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5418797.png)
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-ol](/img/structure/B5418813.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5418817.png)

![2-[4-(2-ethoxyethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5418828.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5418836.png)

![4-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5418844.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5418849.png)

![3-(methoxymethyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418856.png)